3-(4-fluorophenyl)-1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[3-(methanesulfonamido)phenyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-23-17(11-16(21-23)12-6-8-13(19)9-7-12)18(24)20-14-4-3-5-15(10-14)22-27(2,25)26/h3-11,22H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBIDBNVDAGZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)-1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-5-carboxamide, commonly referred to by its CAS number 1203006-50-1, is a pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to explore the compound's pharmacological properties, including its cytotoxicity, anti-inflammatory effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.4 g/mol. The structure includes a pyrazole ring substituted with fluorophenyl and methylsulfonamide groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1203006-50-1 |
| Molecular Formula | C₁₈H₁₇FN₄O₃S |
| Molecular Weight | 388.4 g/mol |
Cytotoxicity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to the target compound demonstrated an IC50 value of approximately 39.70 µM against MCF7 breast cancer cells, indicating moderate antiproliferative activity . The presence of specific substituents, such as the methylsulfonamide group, may enhance this activity by modulating cellular pathways involved in apoptosis and cell cycle regulation.
Anti-inflammatory Effects
Pyrazole derivatives have been noted for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases. For instance, compounds structurally related to the target have been shown to inhibit the activity of key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
The biological activity of this compound may involve multiple mechanisms:
- Caspase Activation : Studies suggest that pyrazole derivatives can activate caspases (caspase-3 and caspase-7), which are crucial for apoptosis .
- MAPK Pathway Inhibition : The compound may inhibit mitogen-activated protein kinases (MAPKs), specifically MEK, which plays a vital role in cell proliferation and survival .
Case Studies
Several studies have evaluated the biological activities of pyrazole derivatives:
- Anticancer Activity : A series of pyrazole compounds were tested against various cancer cell lines, showing IC50 values ranging from 0.26 μM to 39.70 μM depending on structural modifications . These studies underline the importance of substituent choice in enhancing cytotoxicity.
- Neuroprotective Effects : Some pyrazole derivatives have been explored for their neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. Compounds with specific phenyl substitutions showed potent inhibition of acetylcholinesterase (AChE), suggesting potential use in treating cognitive disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Moieties
Key Observations:
- Electron-Withdrawing Groups: Replacement of 4-fluorophenyl with CF₃ (as in 1a and razaxaban) enhances antiviral or anticoagulant activity but reduces selectivity for certain targets .
- Sulfonamide Variations: Methylsulfonamido (target) vs. piperidinylsulfonyl (1a) or aminosulfonyl (4d) groups alter pharmacokinetics. Piperidinylsulfonyl derivatives (e.g., 1a) exhibit superior antiviral potency due to enhanced membrane permeability .
- Hydrophilic Modifications: Addition of hydroxyethoxy groups (e.g., 2q) improves solubility but may reduce CNS penetration .
Fluorophenyl-Containing Pyrazoles
Key Observations:
- Aromaticity and Bioactivity: Fully aromatic pyrazoles (e.g., target compound) generally exhibit higher metabolic stability and target affinity compared to dihydro-pyrazoles .
- Thioamide vs. Carboxamide: Thioamide derivatives (e.g., compound in ) show altered hydrogen-bonding capabilities, often reducing enzymatic inhibition efficacy.
Research Findings and Implications
- Antiviral Activity: Sulfonamide-linked pyrazoles (e.g., 1a, 2q) demonstrate low-nanomolar EC₅₀ values against measles virus, attributed to their interaction with the viral RNA polymerase . The target compound’s methylsulfonamido group may offer a balance between potency and selectivity.
- Enzyme Inhibition: Carbonic anhydrase inhibitors (e.g., 4d) highlight the importance of sulfonamide positioning; the target compound’s meta-substituted sulfonamido group could optimize steric interactions in enzyme pockets .
- Therapeutic Potential: Razaxaban’s success as a Factor Xa inhibitor underscores the pyrazole-carboxamide scaffold’s versatility in drug design, though substituent choice dictates target specificity .
Q & A
Basic: What synthetic strategies are optimal for constructing the pyrazole-5-carboxamide core with fluorophenyl and methylsulfonamido substituents?
The synthesis typically involves multi-step protocols starting with condensation reactions to form the pyrazole ring. For example:
- Step 1 : Condensation of substituted phenylhydrazines with β-ketoesters or diketones to form the pyrazole scaffold.
- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution under palladium catalysis .
- Step 3 : Methylsulfonamido substitution at the 3-position of the phenyl ring can be achieved using N-methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Step 4 : Carboxamide formation via coupling the pyrazole carboxylic acid with aniline derivatives using EDCI/HOBt or other coupling agents.
Key considerations : Monitor regioselectivity during pyrazole formation and optimize reaction temperatures to avoid decomposition of sensitive sulfonamide groups .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR : Confirm substituent positions (e.g., ¹H NMR for fluorine coupling patterns, ¹³C NMR for carbonyl and sulfonamide signals).
- X-ray crystallography : Resolve crystal structures to verify bond lengths and angles (e.g., C–F bond at ~1.35 Å, pyrazole ring planarity) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical m/z).
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced: What methodologies are recommended to address contradictory bioactivity data across cell-based assays?
Contradictions often arise from assay conditions or solubility limitations. Mitigate this by:
- Solubility optimization : Test solvents (e.g., DMSO, cyclodextrin complexes) and use dynamic light scattering (DLS) to confirm colloidal stability .
- Dose-response normalization : Account for batch-to-batch variability by calibrating activity against a reference inhibitor (e.g., IC50 values relative to staurosporine).
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .
Advanced: How can molecular docking studies be designed to predict binding interactions with kinase targets?
Follow this workflow:
- Target selection : Prioritize kinases with structural homology to known pyrazole carboxamide targets (e.g., JAK2, EGFR).
- Ligand preparation : Generate 3D conformers of the compound using software like Open Babel, accounting for tautomerization of the pyrazole ring .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite with flexible side-chain residues in the ATP-binding pocket.
- Validation : Compare docking scores (ΔG) with experimental IC50 values. For example, a ΔG ≤ -8 kcal/mol correlates with sub-μM activity .
Advanced: What in vivo models are suitable for evaluating pharmacokinetic (PK) properties of this compound?
- Rodent models : Administer via oral gavage (10–50 mg/kg) and collect plasma samples at timed intervals. Use LC-MS/MS to measure bioavailability and half-life.
- Tissue distribution : Track compound accumulation in target organs (e.g., liver, brain) using radiolabeled analogs (³H or ¹⁴C) .
- Metabolite profiling : Identify phase I/II metabolites via high-resolution mass spectrometry (HRMS) to assess metabolic stability .
Advanced: How can researchers reconcile discrepancies in enzyme inhibition potency across structural analogs?
Perform a SAR (structure-activity relationship) analysis focusing on:
- Electron-withdrawing effects : Fluorine at the 4-phenyl position enhances binding affinity to hydrophobic pockets, while methylsulfonamido improves solubility but may sterically hinder interactions .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to compare binding entropy/enthalpy contributions of substituents.
- Co-crystallization : Resolve X-ray structures of analogs bound to the target enzyme to identify critical hydrogen bonds or π-π interactions .
Basic: What are the stability challenges for this compound under physiological conditions?
- Hydrolytic degradation : The carboxamide bond may hydrolyze in acidic or basic conditions. Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- Photodegradation : Protect from light during storage, as aryl fluorides are prone to UV-induced cleavage.
- Long-term storage : Store as a lyophilized powder at -20°C under argon to prevent oxidation of the sulfonamide group .
Advanced: What computational tools can predict off-target binding risks?
- PharmaDB/PubChem : Screen against databases of known drug targets to identify potential off-targets .
- Machine learning : Use tools like DeepChem to train models on kinase inhibitor datasets and predict polypharmacology .
- Proteome-wide docking : Perform reverse docking with servers like DRAR-CPI to rank off-target likelihood .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
